molecular formula C12H14O3 B3001412 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde CAS No. 153759-59-2

5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde

Cat. No. B3001412
CAS RN: 153759-59-2
M. Wt: 206.241
InChI Key: LGWDKUHSQODBHL-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.23776 . It is used as a monomer to synthesize Covalent Organic Framework (COF) materials .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H14O3 . Unfortunately, the specific structural details are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Oxidovanadium(V) Complexes : The compound interacts with vanadyl acetylacetonate to form vanadium(V) complexes, showcasing its role in complex chemical syntheses. These complexes feature the less common [VO]3+ cation and are significant for understanding supramolecular assemblies and hydrogen bonding (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).

  • Microwave-Assisted Extraction and GC-MS : This compound is used in methods like microwave-assisted extraction (MAE) combined with gas chromatography-mass spectrometry (GC-MS) for analyzing drug packaging material compatibility (Liu et al., 2019).

Applications in Material Science

  • Copper(II) Complexes and Silver(I) Adducts : Its derivatives are used to synthesize copper(II) complexes and their silver(I) adducts. These studies contribute to understanding the electrochemical properties of such complexes (Sylvestre et al., 2005).

  • Photophysical Properties in Optoelectronic Applications : Derivatives of the compound are explored for their photophysical properties, indicating potential use in organic optoelectronic applications like OLEDs (Hu et al., 2013).

Advanced Chemical Synthesis

  • Suzuki Cross-Coupling Reaction : It's utilized in the Suzuki cross-coupling reaction, a pivotal method in organic chemistry, for synthesizing complex organic compounds (Wang et al., 2014).

  • Chemical Toxicological Studies : The compound is significant in toxicological studies, particularly in the identification and quantification in various biological materials (Shormanov et al., 2017).

Environmental and Safety Applications

  • Synthesis and Environmental Safety : The compound is synthesized and analyzed for its safety in environmental applications, indicating its relevance in eco-friendly chemical processes (Longchao, 2013).

  • Overcharge Protection in Lithium-Ion Batteries : Derivatives of the compound are investigated for their role in overcharge protection of lithium-ion batteries, an essential aspect of battery safety and efficiency (Zhang et al., 2010).

Allergen Research

  • Contact Allergens in Resin : This compound is studied as part of the investigation into contact allergens found in certain resins, contributing to dermatological safety (Zimerson & Bruze, 2002).

Host Material Synthesis

  • Open-Chain Host Synthesis : The compound is involved in the synthesis of open-chain hosts for separating hard-to-separate molecular mixtures, highlighting its importance in molecular separation technologies (Morohashi et al., 2018).

properties

IUPAC Name

5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-7,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWDKUHSQODBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde

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